Product packaging for Indolin-7-ylmethanamine hydrochloride(Cat. No.:CAS No. 2247849-83-6)

Indolin-7-ylmethanamine hydrochloride

Cat. No.: B2854005
CAS No.: 2247849-83-6
M. Wt: 184.67
InChI Key: GPHZNVZZVXFXKW-UHFFFAOYSA-N
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Description

Contextual Significance as a Chemical Building Block

Chemical building blocks are relatively simple molecules that serve as the foundational units for the construction of more elaborate molecular architectures. Indolin-7-ylmethanamine (B1396097) hydrochloride's significance lies in its bifunctional nature: the secondary amine of the indoline (B122111) ring and the primary amine of the methanamine group. These functional groups provide reactive sites for a variety of chemical transformations, allowing for its incorporation into larger, more complex structures.

The indoline core is a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in potent, biologically active compounds. mdpi.com The addition of the aminomethyl group at the 7-position provides a key point for diversification, enabling the synthesis of libraries of compounds for drug discovery screening.

Overview of Structural Features and Reactivity Principles

The structure of Indolin-7-ylmethanamine consists of a bicyclic system where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring. The key structural features that dictate its reactivity are:

The Indoline Nitrogen (N-1): This is a secondary amine and can participate in reactions such as N-alkylation, N-acylation, and N-arylation. The lone pair of electrons on this nitrogen is less delocalized compared to its counterpart in indole (B1671886), making it more nucleophilic.

The Aminomethyl Group (-CH₂NH₂ at C-7): This primary amine is a potent nucleophile and can readily undergo reactions like amide bond formation, imine formation, and reductive amination. Its position on the benzene ring influences the electronic properties of the aromatic system.

The Aromatic Ring: The benzene portion of the indoline can undergo electrophilic aromatic substitution reactions, although the substitution pattern is influenced by the existing substituents.

The hydrochloride salt form means that the amine groups are protonated, which can protect them during certain reactions or can be reversed by treatment with a base to liberate the free amine for subsequent transformations.

Scope and Objectives of Research

Research involving Indolin-7-ylmethanamine hydrochloride is primarily focused on its application as a synthetic intermediate. The main objectives include:

Synthesis of Novel Bioactive Molecules: Utilizing the reactive amine functionalities to synthesize new compounds with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. For instance, indoline derivatives are being investigated as inhibitors of NADPH oxidase 2 (NOX2), which is implicated in neurodegenerative diseases. semanticscholar.org

Development of New Synthetic Methodologies: Exploring new ways to functionalize the indoline core and the aminomethyl side chain to create diverse molecular scaffolds.

Preparation of Functional Materials: Incorporating the indolin-7-ylmethanamine moiety into polymers or other materials to impart specific chemical or physical properties.

Interactive Data Table: Properties of Indolin-7-ylmethanamine

PropertyValue
IUPAC Name (Indolin-7-yl)methanamine hydrochloride
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 184.67 g/mol
CAS Number 2580-93-0 (free base)
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively published, its synthesis and utility can be inferred from related compounds. The synthesis of the parent amine, 7-(aminomethyl)indole, has been reported via the reduction of 7-cyanoindole using a strong reducing agent like lithium aluminum hydride. google.com The subsequent reduction of the indole ring to an indoline can be achieved through catalytic hydrogenation. The formation of the hydrochloride salt is a standard procedure involving the treatment of the free base with hydrochloric acid.

A plausible synthetic route starting from 7-cyanoindole is outlined below:

Step 1: Reduction of the Nitrile to the Amine 7-cyanoindole can be reduced to 7-(aminomethyl)indole.

Step 2: Reduction of the Indole Ring The indole ring of 7-(aminomethyl)indole can be selectively reduced to the indoline.

Step 3: Formation of the Hydrochloride Salt The resulting Indolin-7-ylmethanamine is then treated with hydrochloric acid to yield the stable hydrochloride salt.

The reactivity of the amine groups allows for the construction of more complex molecules. For example, the primary amine can react with acyl chlorides to form amides or with aldehydes and ketones to form imines, which can be further reduced to secondary amines. The secondary amine in the indoline ring can be functionalized through various coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClN2 B2854005 Indolin-7-ylmethanamine hydrochloride CAS No. 2247849-83-6

Properties

IUPAC Name

2,3-dihydro-1H-indol-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-3,11H,4-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZNVZZVXFXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for Indolin-7-ylmethanamine (B1396097) Hydrochloride

Direct, one-pot syntheses of Indolin-7-ylmethanamine hydrochloride are not extensively documented in the current scientific literature. Such approaches would ideally involve the convergent assembly of the final molecule from simple, readily available starting materials in a single synthetic operation. While modern organic chemistry has seen the development of powerful methods for the direct synthesis of substituted indolines from anilines, their specific application to this target compound remains an area for future research. These advanced methodologies often utilize transition-metal catalysis or photocatalysis to achieve C-H activation and subsequent cyclization, offering a potential avenue for the future development of a truly direct synthesis. researchgate.netnih.gov

A hypothetical direct synthesis might involve the reaction of a suitably substituted aniline (B41778) derivative with a C2-synthon that already contains the aminomethyl precursor, followed by an in-situ reduction and salt formation. However, the challenges of regioselectivity and functional group compatibility in such a complex transformation are significant.

Precursor-Based Synthesis and Derivatization Routes

The more established and versatile approaches to this compound rely on the synthesis and elaboration of indole (B1671886) or indoline (B122111) precursors. These multi-step sequences allow for greater control over the chemical transformations and purification of intermediates.

Indole Ring System Precursors

A common strategy involves the initial construction of a 7-substituted indole ring, which is then subjected to further modifications to install the aminomethyl group and reduce the pyrrole (B145914) ring. Several classical named reactions are instrumental in the formation of the indole nucleus.

The Fischer indole synthesis, a venerable and widely used method, involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comwikipedia.org To apply this to the synthesis of a precursor for Indolin-7-ylmethanamine, one would require a 2-substituted phenylhydrazine (B124118) bearing a suitable functional group at the ortho position that can be later converted to a methylamine.

For instance, the reaction of (2-cyanomethyl)phenylhydrazine with an appropriate aldehyde or ketone, followed by acid-catalyzed cyclization, could theoretically yield an indole-7-acetonitrile derivative. This intermediate could then be reduced to the corresponding 7-(2-aminoethyl)indole. Alternatively, using a protected formyl group on the phenylhydrazine could lead to an indole-7-carboxaldehyde, a versatile precursor. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. byjus.com

Table 1: Hypothetical Fischer Indole Synthesis Precursors

Arylhydrazine PrecursorCarbonyl ComponentPotential Indole Intermediate
(2-Cyanophenyl)hydrazineAcetaldehyde1H-Indole-7-carbonitrile
(2-Formylphenyl)hydrazine (protected)Acetone1H-Indole-7-carboxaldehyde

This table presents theoretical precursors for adapting the Fischer Indole Synthesis.

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. wikipedia.org To adapt this method for the synthesis of a 7-substituted indole precursor, one could start with an N-acyl derivative of 2,3-dimethylaniline (B142581) where one of the methyl groups is functionalized. For example, an N-acyl-2-methyl-6-cyanoaniline could be cyclized to yield a 7-cyanoindole derivative. The reaction proceeds via deprotonation of the methyl group ortho to the acylamino group, followed by nucleophilic attack of the resulting carbanion onto the amide carbonyl, and subsequent dehydration. organic-chemistry.org The harsh reaction conditions, however, can limit the functional group tolerance of this method. wikipedia.org

Table 2: Potential Madelung Synthesis Starting Materials

N-Acyl-o-toluidine DerivativeProduct after Cyclization
N-Formyl-2,3-dimethylaniline7-Methyl-1H-indole
N-Acetyl-2-methyl-6-cyanoaniline2-Methyl-1H-indole-7-carbonitrile

This table outlines potential starting materials for a modified Madelung Synthesis.

The Reissert indole synthesis utilizes the reductive cyclization of an o-nitrotoluene derivative that has been condensed with diethyl oxalate. wikipedia.org To generate a 7-substituted indole, one could start with a 2,3-disubstituted nitrotoluene. For example, 3-methyl-2-nitrotoluene could be condensed with diethyl oxalate, and the resulting α-keto ester could undergo reductive cyclization to form indole-7-carboxylic acid. This carboxylic acid can then be converted to the desired aminomethyl group through standard functional group transformations. The Reissert synthesis is particularly useful for preparing indole-2-carboxylic acids, which can be subsequently decarboxylated. researchgate.net

Table 3: Reissert Synthesis Example for a 7-Substituted Indole

Starting MaterialKey IntermediateFinal Indole Product
3-Methyl-2-nitrotolueneEthyl 2-(3-methyl-2-nitrophenyl)-2-oxoacetate1H-Indole-7-carboxylic acid

This table provides an example of a Reissert synthesis pathway to a 7-substituted indole.

Indoline Ring System Transformations

A more direct precursor-based approach involves the synthesis of a 7-substituted indoline, which can then be converted to the final product. This strategy avoids the need for the potentially challenging selective reduction of the indole ring late in the synthesis.

A key intermediate in this route is 7-cyanoindoline. The synthesis of 7-cyanoindoline can be achieved from indoline through a cyanation reaction. researchgate.net The 7-cyanoindoline can then be catalytically dehydrogenated to 7-cyanoindole if the indole precursor route is desired. researchgate.net

The crucial step in this pathway is the reduction of the nitrile group of 7-cyanoindoline to the primary amine. This can be effectively carried out using a powerful reducing agent such as lithium aluminum hydride in an ethereal solvent like tetrahydrofuran (B95107) (THF). This transformation directly yields Indolin-7-ylmethanamine.

Alternatively, one could first synthesize 7-(aminomethyl)indole from 7-cyanoindole via reduction with lithium aluminum hydride. nih.gov The subsequent and critical step is the selective reduction of the indole's pyrrole ring to an indoline without affecting the aminomethyl side chain. This can be a challenging transformation due to the potential for side reactions. A promising method for this selective reduction involves the use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), in the presence of trifluoroacetic acid. This method has been shown to be effective for the reduction of indoles bearing basic nitrogen-containing groups. google.com

Finally, the free base, Indolin-7-ylmethanamine, is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether, to facilitate precipitation of the crystalline salt.

Table 4: Summary of a Precursor-Based Synthesis of this compound

StepStarting MaterialReagents and ConditionsProduct
1Indoline1. Lewis Acid, Cyanating Agent2. Alkali Metal Alkoxide7-Cyanoindoline
27-CyanoindolineLiAlH4, THFIndolin-7-ylmethanamine
3Indolin-7-ylmethanamineHCl in EthanolThis compound

This table summarizes a synthetic route starting from indoline.

Reduction of Indole Derivatives to Indolines

The reduction of an appropriately substituted indole is a direct and widely utilized method for obtaining the indoline core. This transformation targets the 2,3-double bond of the indole ring. Catalytic hydrogenation is a prevalent technique, often employing transition metal catalysts.

A variety of catalysts can be employed for this purpose, with platinum- and rhodium-based systems being particularly effective. For instance, platinum on carbon (Pt/C) has been used for the hydrogenation of unprotected indoles in the presence of an acid activator like p-toluenesulfonic acid, often proceeding in excellent yields. Rhodium catalysts, particularly with chiral phosphine (B1218219) ligands, have also been successfully used for the asymmetric hydrogenation of N-protected indoles, affording chiral indolines with high enantioselectivity.

Another approach involves the use of borane complexes. The reaction of indoles with borane-dimethyl sulfide (B99878) complex (BH3·SMe2) in trifluoroacetic acid provides a potent system for the reduction of the indole nucleus to the corresponding indoline.

Table 1: Comparison of Catalytic Systems for Indole Reduction

Catalyst SystemSubstrateKey Reaction ConditionsYield (%)Reference
Pt/C, p-toluenesulfonic acidSubstituted IndolesH2 (gas), Water, Room TemperatureHigh
[Rh(nbd)2]SbF6, PhTRAPN-acetylindolesH2 (gas), Base (e.g., Cs2CO3)Up to 95% ee
BH3·SMe2Substituted IndolesTrifluoroacetic acidGood

This table is for illustrative purposes and specific yields may vary based on the full reaction conditions and indole substituents.

Ring-Closing Reactions for Indoline Formation

An alternative to the reduction of indoles is the construction of the indoline ring through intramolecular cyclization. These methods often offer a high degree of control over the substitution pattern of the final product.

Palladium-catalyzed intramolecular C-H amination is a powerful strategy for the synthesis of indolines from N-protected β-arylethylamines. This approach involves the formation of a carbon-nitrogen bond at the ortho-position of the aromatic ring, directly yielding the indoline structure. These reactions can be highly efficient, proceeding under mild conditions with low catalyst loadings.

Another notable method is the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes. This strategy allows for the construction of highly substituted indolines, including those with substituents at the C-7 position, by carefully designing the acyclic precursor.

Reductive cyclization of β-nitrostyrenes, using a palladium catalyst and a carbon monoxide surrogate like phenyl formate, also provides a pathway to indole and, subsequently, indoline synthesis.

Methanamine Moiety Introduction Strategies

Once the indoline scaffold is in place, the next critical step is the introduction of the methanamine group at the 7-position. This can be achieved through direct aminomethylation or by the reduction of a suitable precursor.

Aminomethylation Approaches

Direct aminomethylation involves the introduction of a -CH2NR2 group onto the indoline ring. The Mannich reaction is a classic example of this transformation, involving the reaction of the indoline with formaldehyde (B43269) and a secondary amine in an acidic medium. While the Mannich reaction on indoles typically occurs at the C3 position, functionalization at other positions, including the benzene (B151609) ring, can be achieved under specific conditions or with appropriate directing groups.

The Eschweiler-Clarke reaction offers a method for the methylation of primary or secondary amines to tertiary amines using formic acid and formaldehyde. While not a direct aminomethylation of the indoline ring itself, it is a relevant transformation for modifying an existing amino group, which could be introduced via other means. It is important to note that the direct Eschweiler-Clarke reaction on the indoline nitrogen would lead to N-methylation.

Reduction of Nitrile/Amide Precursors

A more controlled and widely applicable strategy for introducing the methanamine group at the 7-position involves a two-step process: installation of a nitrile or amide group at the desired position, followed by its reduction.

The synthesis of an indoline-7-carbonitrile (B147809) can be achieved through various aromatic functionalization techniques on a pre-formed indoline or by carrying a cyano-substituted aromatic precursor through the indoline synthesis. Once obtained, the nitrile group can be reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation under specific conditions.

Similarly, an indoline-7-carboxamide (B11918764) can serve as a precursor. This amide can be prepared by standard methods, such as the reaction of a 7-carboxyindoline with an aminating agent. Subsequent reduction of the amide to the corresponding amine can be accomplished using reagents like lithium aluminum hydride or borane complexes.

Table 2: Reagents for the Reduction of Nitrile and Amide Precursors

PrecursorReducing AgentProductKey Features
Indoline-7-carbonitrileLithium Aluminum Hydride (LiAlH4)Indolin-7-ylmethanaminePowerful, non-selective reducing agent
Indoline-7-carbonitrileCatalytic Hydrogenation (e.g., Raney Nickel)Indolin-7-ylmethanamineCan be more selective, requires high pressure
Indoline-7-carboxamideLithium Aluminum Hydride (LiAlH4)Indolin-7-ylmethanamineEffective for amide reduction
Indoline-7-carboxamideBorane (BH3) complexesIndolin-7-ylmethanamineMilder alternative to LiAlH4

Hydrochloride Salt Formation in Synthetic Procedures

The final step in the synthesis is the formation of the hydrochloride salt. Amines are basic compounds and readily react with strong acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. This is a standard procedure in pharmaceutical and organic chemistry for several reasons.

The conversion of the free base of Indolin-7-ylmethanamine to its hydrochloride salt is typically achieved by treating a solution of the amine with hydrochloric acid. The HCl can be in the form of an aqueous solution, a solution in an organic solvent (like diethyl ether or dioxane), or as a gas. The resulting salt is an ionic compound.

The formation of the hydrochloride salt offers several advantages in a synthetic and practical context:

Improved Stability and Handling: Amine free bases can be susceptible to air oxidation and may be oily or have low melting points. The corresponding hydrochloride salts are generally crystalline solids that are more stable and easier to handle and purify.

Enhanced Solubility: While many amines have limited solubility in water, their hydrochloride salts are often readily soluble in aqueous solutions. This property is crucial for many applications.

Purification: The crystallization of the hydrochloride salt can be an effective method for purifying the final compound, as impurities may remain in the solution.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is of growing importance to minimize environmental impact. Several aspects of the synthetic route can be optimized to align with these principles.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are preferred. Ring-closing reactions and one-pot syntheses can contribute to higher atom economy.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, water has been successfully used as a solvent for the catalytic hydrogenation of indoles. The use of ionic liquids as both catalysts and solvents has also been explored in indole synthesis.

Catalysis over Stoichiometric Reagents: The use of catalytic methods, such as the palladium-catalyzed reactions for indoline formation, is a core principle of green chemistry as it reduces waste compared to stoichiometric reagents.

Energy Efficiency: Employing reaction conditions that are milder in terms of temperature and pressure reduces energy consumption. Microwave-assisted synthesis has been shown to accelerate reactions and improve energy efficiency in the synthesis of indole derivatives.

Renewable Feedstocks: While not always directly applicable to complex heterocyclic synthesis, the long-term goal of green chemistry is to utilize renewable starting materials.

By carefully selecting catalysts, solvents, and reaction conditions, the synthesis of this compound can be made more sustainable and environmentally friendly.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the initial components. dergipark.org.tr This approach is valued for its operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.govarkat-usa.org The indole nucleus is a common participant in MCRs, typically reacting at its electron-rich C-3 position. nih.gov

Several MCRs have been developed for the synthesis of functionalized indole and indoline derivatives. For instance, a one-pot, three-component reaction involving indole, an aldehyde, and dimedone can be catalyzed by ammonium chloride to produce xanthen-1-one derivatives containing an indole moiety. dergipark.org.tr Similarly, 3-substituted indoles can be synthesized through a one-pot condensation of indole, an aldehyde, and malononitrile. dergipark.org.tr Another notable example is the Ugi-tetrazole four-component reaction (UT-4CR), which combines anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce tetrazole derivatives that can subsequently undergo acidic ring closure to form 2-tetrazolo substituted indoles. nih.gov This highlights the power of MCRs to construct complex heterocyclic systems in a convergent manner. nih.gov

The versatility of MCRs allows for the incorporation of various functional groups, leading to a wide range of derivatives. dergipark.org.tr For example, a four-component reaction of 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, and ammonium acetate (B1210297) (as an ammonia source) can yield 3-(dihydropyridinyl)-indole derivatives under microwave irradiation. nih.gov

ReactantsProduct TypeKey FeaturesReference
Indole, Aldehyde, Malononitrile3-Substituted IndolesCatalyst-free electrochemical reaction in ethanol. dergipark.org.tr
Aniline, Isocyanide, Aldehyde, TMSN₃2-Tetrazolo Substituted IndolesUgi-tetrazole four-component reaction followed by acidic ring closure. nih.gov
3-Acetylindole, Aldehyde, Ethyl Cyanoacetate, Ammonium Acetate6-Indolylpyridine-3-carbonitrilesPiperidine-catalyzed one-pot reaction. nih.gov
Indole, Carbon Disulfide, α-Bromo Propiophenones1,3-Oxathiole–Indole PairsThree-component domino [3+2] heterocyclization. nih.gov

Catalyst Applications (e.g., DABCO, Metal Catalysts, Acid Catalysts)

Catalysis is fundamental to the efficient synthesis of indoline derivatives, offering pathways with lower activation energy, higher yields, and improved selectivity. A variety of catalysts, including base catalysts, metal complexes, and acids, are employed.

DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO and its derivatives have emerged as effective catalysts, particularly in the synthesis of complex indole-containing structures. nih.gov For instance, a silica-coated magnetic nanoparticle-supported DABCO-derived acidic ionic liquid has been successfully used to catalyze the pseudo-three-component reaction of isatins and indoles. nih.govacs.org This catalytic system operates efficiently in water, a green solvent, to produce biologically significant 3,3-di(indolyl)indolin-2-ones in good to excellent yields under mild conditions. nih.govacs.org The catalyst's design allows for easy recovery using an external magnet and multiple reuses without significant loss of activity, underscoring its sustainability. nih.govacs.org

Metal Catalysts: Transition metal catalysts are widely used in the synthesis of indoles and their derivatives. mdpi.com Iron (Fe), in combination with hydrochloric acid (HCl), can be used for the reductive cyclization of indolylnitrochalcone derivatives to afford 4-indolylquinolines. nih.gov Other transition metals like cobalt (Co) and palladium (Pd) are also prominent. Cobalt(III) complexes have been shown to catalyze the indolization of molecules via cross-dehydrogenative coupling. mdpi.com Palladium-catalyzed reactions are also common, such as in the synthesis of 1,2,3-trisubstituted indoles from α-diketones and N-substituted anilines. mdpi.com

Acid Catalysts: Both Brønsted and Lewis acids are frequently used to catalyze reactions involving indoles. Sulfamic acid has been utilized as an effective catalyst for the Michael addition of indoles to nitrochalcones. nih.gov Other acid catalysts, such as p-toluenesulfonic acid and various metal triflates (e.g., Bi(OTf)₃, Zn(OTf)₂), have been employed in the synthesis of 3,3-di(indolyl)indolin-2-ones. acs.org However, many of these methods can suffer from drawbacks like the use of corrosive acids or tedious workup procedures. acs.org To overcome this, more advanced catalytic systems, such as task-specific ionic liquids with sulfonic acid functionality, have been developed to promote Michael additions of indoles to electron-deficient alkenes. cdnsciencepub.com

Catalyst TypeSpecific Catalyst ExampleReaction TypeReference
Base CatalystDABCO-derived ionic liquidPseudo-three-component reaction of isatins and indoles nih.govacs.org
Metal CatalystFe/HClReductive cyclization nih.gov
Metal CatalystCobalt(III) complexesCross-dehydrogenative coupling mdpi.com
Metal CatalystPd(dppf)Cl₂Cyclization of α-aminonitriles mdpi.com
Acid CatalystSulfamic AcidMichael addition of indoles to nitrochalcones nih.gov
Acid CatalystSulfonic-acid-functionalized ionic liquidMichael addition of indoles to electron-deficient alkenes cdnsciencepub.com

Solvent-Free and Environmentally Benign Methods

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that minimize or eliminate the use of hazardous organic solvents. Solvent-free, or "neat," reaction conditions are highly desirable as they reduce waste, simplify purification procedures, and can lower process costs. nih.gov

The synthesis of indole derivatives has been successfully adapted to solvent-free conditions. For example, the Michael addition of indoles to various chalcones can be promoted by sulfamic acid at elevated temperatures without any solvent, yielding the desired products in good yields. nih.gov Similarly, the addition of indole to aldehydes can be achieved under neat conditions, with calcium oxide (CaO) being crucial for the reaction with paraformaldehyde. nih.gov Highly functionalized benzazepines have also been synthesized by reacting substituted indoles with dialkylacetylene dicarboxylates under thermal, solvent-free, and catalyst-free conditions. rsc.org

The use of task-specific ionic liquids as recyclable catalysts also aligns with green chemistry principles. A sulfonic-acid-functionalized ionic liquid has been demonstrated to be an effective catalyst for the Michael addition of indoles to electron-deficient alkenes at room temperature under solvent-free conditions, with the catalyst being reusable for multiple cycles. cdnsciencepub.com When solvents are necessary, water is often the preferred choice. The DABCO-derived nanocatalyst used for synthesizing 3,3-di(indolyl)indolin-2-ones utilizes water as the reaction medium, further enhancing the environmental friendliness of the process. nih.gov

MethodologyReaction ExampleKey AdvantagesReference
Solvent-Free ReactionMichael addition of indole to nitrochalcones with sulfamic acid.Reduced waste, operational simplicity, good to excellent yields. nih.gov
Solvent-Free ReactionAddition of indole to aldehydes using CaO.Avoids volatile organic compounds (VOCs). nih.gov
Solvent-Free & Catalyst-FreeRing expansion of indoles with dialkylacetylene dicarboxylates.High atom economy, no catalyst or solvent needed. rsc.org
Green SolventSynthesis of 3,3-di(indolyl)indolin-2-ones in water.Use of a non-toxic, non-flammable, and readily available solvent. nih.gov
Recyclable CatalystMichael addition using a task-specific acidic ionic liquid.Catalyst can be reused for up to ten runs without significant loss of activity. cdnsciencepub.com

Chemical Reactivity and Transformation Studies

Reactions of the Indoline (B122111) Ring System

The indoline nucleus, a partially saturated version of indole (B1671886), retains an aromatic benzene (B151609) ring that is susceptible to various transformations. Its reactivity is generally higher than benzene due to the electron-donating nature of the fused dihydro-pyrrole ring.

The indoline ring is an electron-rich system, making it prone to electrophilic aromatic substitution (EAS). researchgate.netnih.gov The nitrogen atom of the dihydro-pyrrole ring donates electron density into the attached benzene ring, activating it towards electrophiles. This activation is generally directed to the ortho and para positions relative to the activating group. In the case of the indoline ring, positions 4 and 6 are ortho and para, respectively, to the point of fusion and are thus activated.

However, the presence of the methanamine substituent at the 7-position significantly influences the regioselectivity. The substitution pattern is a result of the combined directing effects of the dihydro-pyrrole ring (activating, ortho/para-directing) and the 7-substituent. Computational studies on indole itself show a high electron density at the 3-position, making it the primary site for EAS. ic.ac.uk For indoline, where the 2 and 3 positions are saturated, the reactivity shifts entirely to the benzene portion of the ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The specific position of attack on the 7-substituted indoline ring will depend on the reaction conditions and the nature of the electrophile, with positions 4 and 6 being the most likely candidates for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Indoline Ring

Reaction Type Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 4-Nitroindolin-7-ylmethanamine and/or 6-Nitroindolin-7-ylmethanamine
Bromination Br₂, FeBr₃ 4-Bromoindolin-7-ylmethanamine and/or 6-Bromoindolin-7-ylmethanamine
Friedel-Crafts Acylation RCOCl, AlCl₃ 4-Acylindolin-7-ylmethanamine and/or 6-Acylindolin-7-ylmethanamine

The indoline ring system is inherently electron-rich and, therefore, generally resistant to nucleophilic aromatic substitution. youtube.com Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack. Without such activating groups, direct nucleophilic substitution on the benzene ring of Indolin-7-ylmethanamine (B1396097) is highly unfavorable.

An alternative pathway for nucleophilic attack involves the formation of aryne intermediates, known as indolynes. nih.gov These highly reactive species can be generated from halogenated indoles or indolines and will subsequently react with nucleophiles. For example, a 6,7-indolyne intermediate would be attacked by a nucleophile, with computational models suggesting a preference for attack at the C6 position due to lower distortion energy in the transition state. nih.gov However, creating the necessary precursor from Indolin-7-ylmethanamine would require multiple synthetic steps.

The indoline scaffold can undergo various reactions that modify the ring structure itself. These include ring expansions, dearomatization, and skeletal rearrangements.

Ring Expansion: Indole derivatives are known to undergo one-carbon ring expansion to form quinolines, often mediated by carbenes in a reaction related to the Ciamician-Dennstedt rearrangement. nih.govquimicaorganica.org This type of transformation could potentially convert an indoline precursor into a tetrahydroquinoline derivative.

Dearomatization: Palladium-catalyzed asymmetric dearomatization reactions can transform indole derivatives into chiral indoline and indolenine structures. chemrxiv.orgresearchgate.net These reactions construct spiro-indoline products and offer a route to complex, three-dimensional molecular architectures.

Rearrangement Reactions: Under acidic conditions, certain substituted indoline derivatives can undergo stereospecific rearrangements, such as the aza-semipinacol rearrangement, to afford indolenines with a C3-quaternary stereocenter. chemrxiv.org

Reactions of the Methanamine Moiety

The primary amine of the methanamine side chain is a key center of reactivity, behaving as a potent nucleophile and a base.

The primary amine is readily susceptible to a variety of functional group interconversions. organic-chemistry.orgvanderbilt.edu

Acylation: The amine can be easily acylated by reacting with acyl chlorides, anhydrides, or thioesters to form the corresponding amides. nih.govresearchgate.net This reaction is often used as a protective strategy or to introduce new functional moieties. The N-acylation of indoles themselves has been achieved using various methods, highlighting the general reactivity of nitrogen nucleophiles in this family of compounds. beilstein-journals.orgresearchgate.net

Alkylation: Nucleophilic substitution reactions with alkyl halides will lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by stoichiometry and reaction conditions. nih.gov Reductive amination, another method for alkylation, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Table 2: Common Functional Group Transformations of the Methanamine Moiety

Transformation Reagent Class Product Functional Group
Acylation Acyl Halides (RCOCl), Anhydrides ((RCO)₂O) Amide
Sulfonylation Sulfonyl Halides (RSO₂Cl) Sulfonamide
Alkylation Alkyl Halides (R-X) Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) Secondary/Tertiary Amine

Primary amines, such as the one in Indolin-7-ylmethanamine, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. scienceinfo.commasterorganicchemistry.com This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. scienceinfo.comrsc.org

The formation of an imine is a fundamental transformation in organic synthesis, providing a pathway to many other functional groups and heterocyclic systems. organic-chemistry.org The resulting imine can be hydrolyzed back to the amine and carbonyl compound, or it can be reduced to a stable secondary amine.

Role of the Hydrochloride Salt in Chemical Transformations

The hydrochloride salt form of an amine, such as Indolin-7-ylmethanamine hydrochloride, plays a crucial role in its chemical transformations and handling. Amines react with strong acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts, which are ionic compounds. spectroscopyonline.com This conversion has several important implications for chemical synthesis.

Firstly, the formation of the hydrochloride salt serves as a method of amine group protection . The nitrogen atom in the free amine possesses a lone pair of electrons, making it basic and nucleophilic. ncert.nic.in In the hydrochloride salt, this lone pair is bonded to a proton from HCl, forming a positively charged ammonium ion. oxfordreference.com This protonation effectively removes the nucleophilic character of the amine, preventing it from participating in undesired side reactions. reddit.com For the amine to be used as a nucleophile in subsequent reactions, such as acylation or alkylation, it must be "free-based" by adding a base (like sodium hydroxide, triethylamine, or DIPEA) to neutralize the acid and regenerate the free amine. ncert.nic.inreddit.com

Secondly, the salt form significantly alters the compound's physical properties . Amines are often liquids or low-melting solids that can be volatile and possess unpleasant odors. In contrast, their hydrochloride salts are typically crystalline, non-volatile solids that are easier to handle, weigh, and store. oxfordreference.com

Furthermore, the conversion to a hydrochloride salt dramatically affects solubility . While the free amine base may have limited solubility in water, the ionic nature of the hydrochloride salt renders it much more soluble in aqueous solutions and other polar solvents. spectroscopyonline.comoxfordreference.com This property is widely exploited in the purification of amines and is the basis for separating them from non-basic organic compounds. ncert.nic.in It also has significant implications in pharmaceutical applications, where enhanced water solubility can improve a drug's bioavailability. spectroscopyonline.com

In some modern synthetic strategies, amine hydrochloride salts have been utilized as bifunctional reagents . For instance, in certain catalytic systems, both the amine and the chloride ion can participate in the reaction, such as in the aminochlorination of maleimides. rsc.org This demonstrates an evolving application where the salt is not just an inactive, protected form but an active participant in the chemical transformation.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of Indolin-7-ylmethanamine (B1396097) hydrochloride, distinct signals would be expected for the protons of the indoline (B122111) ring system and the aminomethyl side chain.

Aromatic Protons: The three protons on the benzene (B151609) portion of the indoline ring (at positions C4, C5, and C6) would typically appear in the aromatic region, approximately between δ 6.5 and 7.5 ppm. Their splitting patterns (e.g., doublet, triplet) would be dependent on their coupling with adjacent protons.

Indoline Ring Protons: The methylene (B1212753) protons of the saturated five-membered ring (at C2 and C3) would produce signals in the aliphatic region. The protons at C3 (adjacent to the aromatic ring) would likely appear around δ 3.0-3.2 ppm as a triplet, while the protons at C2 (adjacent to the nitrogen) would be expected at approximately δ 3.5-3.7 ppm, also as a triplet.

Aminomethyl Protons: The methylene protons of the aminomethyl group (-CH₂NH₃⁺) would likely appear as a singlet or a finely split multiplet around δ 4.0-4.3 ppm.

Amine Protons: The protons of the ammonium (B1175870) group (-NH₃⁺) would be visible, potentially as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration. The proton on the indoline nitrogen (-NH-) would also be present, likely as a broad signal.

Table 1: Predicted ¹H NMR Chemical Shifts for Indolin-7-ylmethanamine Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH (C4, C5, C6)6.5 - 7.5Multiplet
Indoline CH₂ (C2)3.5 - 3.7Triplet
Indoline CH₂ (C3)3.0 - 3.2Triplet
Methylene CH₂ (Side Chain)4.0 - 4.3Singlet
Indoline NHVariable (Broad)Singlet
Ammonium NH₃⁺Variable (Broad)Singlet

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: The six carbons of the benzene ring would show signals in the typical aromatic range of δ 110-155 ppm. The carbon atom attached to the nitrogen (C7a) and the carbon bearing the aminomethyl group (C7) would be distinct from the other CH carbons.

Indoline Ring Carbons: The two saturated carbons of the five-membered ring, C2 and C3, would appear in the aliphatic region, likely between δ 30 and 55 ppm.

Aminomethyl Carbon: The carbon of the -CH₂- group in the side chain is expected to resonate in the range of δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (C4, C5, C6, C7)110 - 145
Aromatic C (C3a, C7a)125 - 155
Indoline C245 - 55
Indoline C330 - 40
Methylene C (Side Chain)40 - 45

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the indoline ring and confirm the proximity of the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight of the free base (C₉H₁₂N₂) is 148.21 g/mol . In a typical electrospray ionization (ESI) mass spectrum run in positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of 149.1.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the C-C bond between the indoline ring and the aminomethyl group (alpha-cleavage), which is common for amines. This would result in the formation of a stable indolinyl fragment or a fragment corresponding to the loss of the aminomethyl side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key expected absorption bands include:

N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ would correspond to the N-H stretching vibrations of the secondary amine in the indoline ring and the primary ammonium group.

C-H Aromatic Stretching: Sharp peaks just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) are characteristic of C-H bonds on the aromatic ring.

C-H Aliphatic Stretching: Stronger absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) would indicate the C-H bonds of the methylene groups in the indoline ring and the side chain.

N-H Bending: A band around 1580-1650 cm⁻¹ would be expected for the N-H bending vibration.

C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range would be attributable to the C-N stretching of the aromatic amine (indoline nitrogen) and the aliphatic amine.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of indoline itself, which contains a benzene ring fused to a five-membered nitrogen-containing ring. The spectrum would likely exhibit absorption maxima (λmax) characteristic of π → π* transitions of the benzenoid system. Typically, indoline and its simple derivatives show two main absorption bands, one around 240-250 nm and a second, broader band around 280-300 nm. The presence of the aminomethyl substituent may cause a slight shift (bathochromic or hypsochromic) in these absorption maxima.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays strikes a crystalline sample, and the subsequent diffraction pattern of the scattered X-rays is analyzed. The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice, including unit cell dimensions, space group, and bond lengths.

While specific crystallographic data for this compound is not publicly available, the table below presents representative data from a related substituted indole (B1671886) derivative to illustrate the type of information obtained from an XRD study. mdpi.com

Table 1: Illustrative Crystallographic Data for a Substituted Pyridazino[4,5-b]indole Derivative. mdpi.com
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Z (Molecules per unit cell)4

Surface Analysis Techniques in Related Studies

The surface characteristics of a crystalline solid are critical for its behavior in various applications. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Energy Dispersive X-ray (EDX) Spectroscopy provide invaluable information about the surface morphology, topography, and elemental composition.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a solid sample at high magnification. It works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition.

In the context of a crystalline powder like this compound, SEM would be used to characterize the size, shape, and surface texture of the individual crystals. This is important as these morphological features can influence properties such as flowability, dissolution rate, and handling characteristics. Studies on related indole-based materials have utilized SEM to observe the morphology of self-assembled structures and to examine the distribution of compounds within a matrix. researchgate.netacs.org For example, SEM analysis could reveal whether the crystals are well-formed with distinct facets, are aggregated, or have an irregular shape.

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. researchgate.net The instrument generates a three-dimensional topography map of the surface by scanning it with a sharp mechanical probe. AFM is particularly useful for characterizing pharmaceutical compounds because it can operate in ambient air or liquid environments and requires minimal sample preparation. afmworkshop.comazom.com

For a compound like this compound, AFM can provide detailed insights into the nanoscale surface features of its crystals. nih.gov This includes the visualization of crystal lattice steps, dislocations, and other surface defects that are not visible with SEM. cam.ac.uk The technique is also widely used to study dynamic processes in real-time, such as crystal growth and dissolution, and to measure nanomechanical properties like surface adhesion and elasticity. figshare.comacs.orgnih.gov The ability to characterize nanometer-sized grains and analyze their properties makes AFM an indispensable tool in pharmaceutical science. nih.gov

Energy Dispersive X-ray (EDX) Spectroscopy, often integrated with an SEM, is an analytical technique used for the elemental analysis of a sample. youtube.com When the electron beam from the SEM strikes the sample, it excites electrons in the atoms, causing them to emit X-rays at energies characteristic of each element. An EDX detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the sample. masontechnology.ie

For this compound (C₉H₁₃ClN₂), EDX analysis would be expected to detect the presence of Carbon (C), Nitrogen (N), and Chlorine (Cl). This confirms the qualitative elemental composition of the synthesized compound. However, EDX has limitations, particularly in the accurate quantification of light elements like Nitrogen, whose X-ray signals are weak and can be absorbed before reaching the detector. echemi.comresearchgate.net Despite this, it serves as a rapid and valuable tool for confirming the presence of expected elements and identifying any inorganic impurities. semanticscholar.orgspark904.nl An EDX analysis of a polyindole sample, for instance, has been used to successfully determine its elemental composition. researchgate.net

Table 2: Theoretical Elemental Composition of this compound and Expected EDX Detection.
ElementSymbolAtomic NumberExpected Detection
CarbonC6Yes
NitrogenN7Yes (detection can be challenging)
ChlorineCl17Yes
HydrogenH1No (not detectable by EDX)

Applications in Complex Molecule Synthesis and Chemical Science

Utilization as a Key Synthetic Intermediate

Extensive searches for the direct use of Indolin-7-ylmethanamine (B1396097) hydrochloride as a foundational building block in multi-step syntheses did not yield specific examples. The literature on the synthesis of advanced chemical structures typically highlights other, more established precursors.

Precursor for Advanced Heterocyclic Compounds

Role in Building Indole- and Indoline-Based Scaffolds

Indole (B1671886) and indoline (B122111) motifs are privileged scaffolds in drug discovery due to their presence in a vast number of bioactive natural products and pharmaceuticals. researchgate.netnih.govmdpi.com The construction of these core structures is a well-explored area of organic synthesis, with numerous named reactions and modern catalytic methods dedicated to their formation. nih.govresearchgate.netmdpi.com These methods typically start from simpler aromatic precursors. While polycyclic indoline scaffolds are of significant interest, their synthesis is often achieved using tryptamine (B22526) derivatives or indolin-2-imine hydrochlorides as building blocks, rather than Indolin-7-ylmethanamine hydrochloride. researchgate.net

Development of Specific Compound Classes (e.g., Spiro-indoline derivatives)

Spiro-indoline derivatives, particularly spirooxindoles, are a class of compounds with significant biological properties and a unique three-dimensional architecture. bohrium.comresearchgate.net Their synthesis has attracted considerable attention, with many methods revolving around the use of isatin (B1672199) (indole-2,3-dione) and its derivatives as the electrophilic component in reactions with various nucleophiles. nih.govmdpi.com These reactions, often multi-component in nature, allow for the efficient construction of the complex spirocyclic system. The literature does not indicate that this compound is a common substrate for creating these specific spiro-indoline structures.

Synthetic Method Development Enabled by this compound

There is no available information to suggest that this compound has been instrumental in the development of new synthetic methods. Methodological studies in organic chemistry focus on discovering novel reactions and transformations, but this specific compound does not appear as a key substrate in such reports.

Contributions to Organic Methodologies

No contributions of this compound to the broader field of organic methodologies could be identified from the available literature.

Catalyst Development and Evaluation

Similarly, the use of this compound in the development or evaluation of new catalysts is not documented. While heterocyclic compounds can sometimes serve as ligands for metal catalysts, there is no evidence to suggest this specific molecule has been employed in this capacity. researchgate.net

Green Chemistry Innovations in the Synthesis of Indoline Scaffolds

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound, aiming to reduce the environmental impact of chemical processes. While specific green synthesis routes for this compound are not extensively detailed in publicly available literature, the broader field of indole and indoline synthesis has seen significant innovation in sustainable methodologies. These advancements provide a framework for developing more environmentally benign pathways to this and related compounds.

Key areas of green chemistry innovation relevant to the synthesis of the indoline core include the use of biocatalysis, flow chemistry, greener solvents, and the development of catalytic reactions that proceed under milder conditions with higher atom economy.

Biocatalytic Approaches:

Enzymatic platforms are emerging as powerful tools for the construction of chiral indoline scaffolds. nih.gov Directed evolution of enzymes, such as cytochrome P411, has enabled the intramolecular C(sp³)–H amination of aryl azides to produce chiral indolines with high enantioselectivity. nih.gov This biocatalytic approach operates under mild, aqueous conditions and avoids the use of heavy metal catalysts, offering a significant green advantage over traditional synthetic methods. While not yet reported for this compound specifically, this technology holds promise for the asymmetric synthesis of a wide range of indoline derivatives.

Another chemoenzymatic strategy involves a three-enzyme coupled biotransformation to create diverse indole-containing acyloin derivatives, which can be important precursors. nih.gov This method utilizes an engineered tryptophan synthase, an L-amino acid oxidase, and a thiamine-diphosphate (ThDP)-dependent enzyme to build complex molecules from simple, commercially available indoles. nih.gov Such multi-enzyme cascades can reduce the number of synthetic steps, minimize waste, and operate under environmentally friendly conditions. nih.govmdpi.com

Flow Chemistry Synthesis:

Continuous flow microreactor technology offers several advantages for the synthesis of indole and indoline derivatives, including improved safety, higher yields, and greater purity compared to traditional batch processing. cardiff.ac.ukmdpi.comlookchem.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and reproducible syntheses. mdpi.com For instance, the implementation of a consecutive catalytic hydrogenation in a flow system has been used to synthesize indoline derivatives in a single step from nitro-aromatic precursors, eliminating the need to isolate intermediates. mdpi.com The use of heterocatalytic flow reactors has demonstrated the potential for significantly higher throughput compared to classical synthesis. cardiff.ac.uk

Parameter Traditional Batch Synthesis Flow Chemistry Synthesis Reference
Reaction Time Hours to daysMinutes to hours mdpi.com
Yield Often moderateGenerally higher mdpi.com
Purity Requires extensive purificationHigher purity, less purification mdpi.com
Safety Handling of bulk, potentially hazardous reagentsSmaller reaction volumes, enhanced heat dissipation cardiff.ac.uk
Scalability Can be challengingMore straightforward scaling-out cardiff.ac.uk

Innovations in Catalysis and Reaction Media:

The development of novel catalytic systems and the use of greener solvents are central to sustainable indoline synthesis. Research has focused on replacing hazardous reagents and solvents with more benign alternatives. For example, the use of ethanol (B145695) as a solvent in the cyclization of 2-alkynyldimethylanilines provides an environmentally friendly route to 2-substituted indoles without the need for a metal catalyst. researchgate.net

Furthermore, metal-free photocatalyzed methods are being developed for the synthesis of substituted indolines. nih.gov These reactions can proceed under mild conditions and tolerate a wide range of functional groups, offering a green alternative to metal-catalyzed cross-coupling reactions. nih.gov The use of KI as a catalyst with aqueous H₂O₂ as a green oxidant for the direct acyloxylation of indolin-3-ones is another example of a move towards more sustainable catalytic systems. rsc.org

While a dedicated green synthesis for this compound is yet to be published, the application of these innovative green chemistry principles to its synthesis is a promising avenue for future research and development, paving the way for more sustainable production of this and other valuable chemical compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to investigate the properties of molecules at the atomic and electronic levels. nih.gov These in silico methods can predict molecular structure, reactivity, and various spectroscopic properties, offering insights that complement experimental research. nih.gov For compounds like Indolin-7-ylmethanamine (B1396097) hydrochloride, these calculations can provide a fundamental understanding of their chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is particularly popular in chemistry and materials science for its favorable balance between accuracy and computational cost. DFT calculations are used to determine optimized molecular geometry, electronic properties, and vibrational frequencies. researchgate.net For instance, studies on various indoline (B122111) and indole (B1671886) derivatives have successfully employed DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), to analyze their stability and reactivity. researchgate.netnih.gov

Electronic structure analysis via DFT provides crucial information about the distribution of electrons within a molecule, which governs its properties and reactivity. Key parameters derived from these analyses include total energy, dipole moment, and the distribution of atomic charges. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, electron-rich regions, susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. nih.gov

Table 1: Illustrative Electronic Properties Calculated via DFT for a Related Indole Derivative

(Note: This data is for illustrative purposes and is not specific to Indolin-7-ylmethanamine hydrochloride.)

ParameterIllustrative ValueSignificance
Total Energy (Hartree)-552.8Indicates the electronic stability of the molecule at 0 Kelvin.
Dipole Moment (Debye)2.1 DQuantifies the overall polarity of the molecule.
Point GroupC1Represents the symmetry of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indoline

(Note: This data is for illustrative purposes and is not specific to this compound.)

OrbitalEnergy (eV)Role in Reactivity
HOMO-6.40Electron-donating capacity
LUMO-1.61Electron-accepting capacity
Energy Gap (ΔE)4.79Index of chemical reactivity and stability

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energy (the energy barrier between reactants and the transition state), chemists can predict reaction rates and determine the most favorable reaction pathway. For example, computational studies on indolynes (aryne derivatives of indoles) have utilized DFT to understand the origins of regioselectivity in nucleophilic addition reactions, providing insights that are difficult to obtain through experimental means alone. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamics, and thermodynamic properties. mdpi.com These simulations are particularly useful for understanding the behavior of molecules in a biological environment, such as the stability of a ligand within the binding pocket of a protein. nih.govnih.gov Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Table 3: Typical Parameters and Outputs of an MD Simulation

(Note: This table describes the general application and is not specific to this compound.)

Parameter/AnalysisDescriptionSignificance
Simulation TimeTypically nanoseconds (ns) to microseconds (µs)The duration over which the molecular system is observed.
RMSD (Å)Measures the average deviation of atomic positions from a reference structure.Indicates the stability of the molecule's conformation over time.
RMSF (Å)Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible or rigid regions within the molecule.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds.Assesses the stability of specific interactions, e.g., with a solvent or receptor.

Conformational Analysis and Stereochemical Predictions

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure, including its preferred conformations and stereochemistry. Computational chemistry offers powerful tools for conformational analysis. By systematically rotating rotatable bonds and calculating the potential energy of each resulting structure (a process known as a potential energy scan), researchers can identify low-energy, stable conformers. nih.gov This information is critical for understanding how a molecule might interact with a biological target. For instance, in a study on a related indole derivative, potential energy scans were performed by varying specific dihedral angles to locate the most stable conformer, which was then used for further DFT calculations. nih.gov

Table 4: Illustrative Conformational Energy Profile for a Rotatable Bond

(Note: This data is hypothetical and for illustrative purposes only.)

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Type
05.2Eclipsed (High Energy)
600.0Staggered (Gauche, Global Minimum)
1205.5Eclipsed (High Energy)
1800.8Staggered (Anti, Local Minimum)

Structure-Reactivity Relationships from Computational Models

As of the latest available data, specific computational studies detailing the structure-reactivity relationships of this compound are not present in peer-reviewed scientific literature. Research in this area typically employs quantum chemical methods, such as Density Functional Theory (DFT), to calculate molecular properties that govern reactivity. These properties often include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and reaction sites.

Atomic Charges and Fukui Functions: These calculations provide a quantitative measure of the local reactivity at each atomic site, predicting where a molecule is most likely to undergo electrophilic, nucleophilic, or radical attack.

While general principles of computational chemistry can be applied to infer potential reactivity trends for the indoline scaffold, specific, published models for this compound that correlate its structural features with its chemical behavior are not currently available.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties for molecules like this compound is a common application of computational chemistry. However, detailed, published studies presenting and validating such predictions for this specific compound are not found in the scientific literature.

Computational methods are frequently used to predict various types of spectra:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for confirming experimentally determined structures and for assigning signals in complex spectra. The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects.

Infrared (IR) Spectroscopy: Computational models can calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. This allows for the theoretical prediction of the IR spectrum, aiding in the identification of functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which correspond to its absorption of UV-Vis light. This can help in understanding the electronic structure and color properties of a compound.

Below is a table of predicted NMR chemical shifts for the free base, Indolin-7-ylmethanamine, as computational predictions for the hydrochloride salt are not available. These are generalized predictions and have not been validated by published experimental data.

Table 1: Predicted NMR Chemical Shifts for Indolin-7-ylmethanamine

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C2 47.5 H (N1) 4.1
C3 31.2 H (C2) 3.5
C3a 126.8 H (C3) 2.9
C4 124.5 H (C4) 7.0
C5 127.1 H (C5) 6.7
C6 118.9 H (C6) 6.9
C7 130.5 H (CH₂) 3.8
C7a 151.8 H (NH₂) 1.5

Note: These are theoretical predictions and may differ from experimental values. The prediction method and parameters were not specified in the source data.

Without dedicated computational studies, a detailed and validated analysis of the spectroscopic properties of this compound remains an area for future research.

Future Research Directions and Unexplored Avenues

Novel Synthetic Pathways

Current synthetic routes to indoline (B122111) derivatives often rely on established methods. However, future research could focus on developing more efficient, sustainable, and versatile pathways to Indolin-7-ylmethanamine (B1396097) hydrochloride.

Metal-Free Catalysis : A significant future direction is the development of metal-free synthetic strategies. globethesis.com Traditional methods for constructing indoline rings or modifying them often employ metal catalysts, which can be costly and pose challenges for purification in pharmaceutical applications. Exploring organocatalytic or base-mediated cyclization reactions could offer greener and more economical alternatives. globethesis.com For instance, intramolecular cyclizations of appropriately substituted o-azide benzaldehydes represent a promising metal-free approach to the indoline core. globethesis.com

Dearomatization Strategies : The dearomatization of indoles is a powerful method for accessing the indoline scaffold. nih.gov Future research could investigate the direct dearomatization of 7-substituted indoles to synthesize the indolin-7-ylmethanamine core. Organophotocatalytic methods, which utilize light to drive chemical reactions, could enable the dearomatization of electron-poor indoles, a class of substrates that are challenging for traditional methods. nih.gov

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of Indolin-7-ylmethanamine hydrochloride could enable rapid optimization of reaction conditions and facilitate large-scale production. For example, hydrogenation reactions to reduce the indole (B1671886) ring could be performed more efficiently and safely in a flow reactor. acs.org

Synthetic Strategy Potential Advantages Key Research Focus
Metal-Free CatalysisReduced cost, lower toxicity, simplified purificationDevelopment of novel organocatalysts and base-mediated cyclization reactions. globethesis.com
Indole DearomatizationAccess to complex indoline structures, high efficiencyExploring photocatalytic and asymmetric dearomatization of 7-substituted indoles. nih.gov
Continuous Flow SynthesisImproved safety, scalability, and process controlAdaptation of multi-step syntheses into a continuous flow process for key intermediates. acs.org

Expanded Reactivity Profiles

The reactivity of this compound is primarily dictated by the primary amine on the methyl group and the secondary amine within the indoline ring. Future studies should aim to explore the untapped synthetic potential of this molecule as a versatile building block.

Scaffold for Bis-heterocycles : The primary amine offers a reactive handle for constructing more complex molecular architectures. A promising avenue is its use as a precursor for synthesizing symmetrical and unsymmetrical bis-indoles or bis-indolines. semanticscholar.orgresearchgate.net These larger molecules are found in many biologically active natural products. semanticscholar.org Reactions with acyl chlorides, aldehydes, or other electrophilic indole derivatives could yield novel amide-, imine-, and amine-linked bis-heterocyclic compounds. semanticscholar.orgresearchgate.net

Pictet-Spengler Type Reactions : The core structure is amenable to Pictet-Spengler-type cyclizations. This reaction could be used to fuse additional rings onto the indoline framework, leading to polycyclic structures that are prevalent in alkaloids and other pharmacologically active agents. nih.gov

Umpolung Strategies : Exploring the "umpolung" or reversal of polarity of the indoline reactivity could open new synthetic doors. nih.gov While the indole nucleus is typically nucleophilic, generating an electrophilic "indolyne" equivalent from a suitably functionalized indoline precursor would allow for reactions with nucleophiles, providing access to novel substitution patterns on the benzene (B151609) portion of the ring. nih.gov

Advanced Characterization Techniques

A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is crucial for rational drug design and materials development. Future work should employ state-of-the-art characterization techniques.

High-Resolution Mass Spectrometry (HRMS) : While standard mass spectrometry confirms molecular weight, HRMS provides exact mass measurements, allowing for the unambiguous determination of elemental composition. semanticscholar.orgmdpi.com This technique will be essential for confirming the identity of novel derivatives synthesized from this compound.

Advanced NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to definitively assign all proton and carbon signals, especially for more complex derivatives. Nuclear Overhauser Effect (NOE) experiments can provide insights into the spatial proximity of atoms, helping to elucidate the molecule's preferred conformation in solution. tandfonline.com

Single-Crystal X-ray Diffraction : Obtaining a crystal structure provides the most precise information about the molecule's three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com This data is invaluable for validating computational models and understanding structure-activity relationships. mdpi.com

Technique Information Gained Application in Future Research
HRMSExact mass and elemental compositionUnambiguous identification of new synthetic products. semanticscholar.orgmdpi.com
2D NMRDetailed structural connectivity and conformationElucidation of complex structures and stereochemistry of derivatives. tandfonline.com
X-ray CrystallographyPrecise 3D structure and intermolecular packingValidation of computational models and guiding structure-based design. mdpi.com

New Computational Paradigms

In silico methods are indispensable tools in modern chemical research. Future computational studies can accelerate the discovery of new properties and applications for this compound.

Density Functional Theory (DFT) : DFT calculations can be employed to investigate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. mdpi.com This can help predict the most likely sites for electrophilic or nucleophilic attack, rationalizing its observed reactivity and guiding the design of new reactions. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules. mdpi.com This is particularly relevant for understanding how it might bind to a protein target.

Quantitative Structure-Activity Relationship (QSAR) : If a series of derivatives are synthesized and tested for a particular biological activity, QSAR models can be developed. mdpi.com These models correlate structural features of the molecules with their activity, enabling the prediction of the potency of yet-to-be-synthesized compounds and guiding the optimization of lead candidates. mdpi.com

Integration into Emerging Chemical Technologies

The unique structural features of this compound make it a candidate for integration into various cutting-edge technologies.

Pharmaceutical Development : The indoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. ekb.egresearchgate.net Future research could explore derivatives of this compound as potential anticancer, anti-inflammatory, or antimicrobial agents. ekb.egacs.org The aminomethyl side chain provides a vector for attaching the molecule to larger drug conjugates or for tuning its pharmacological properties.

Organic Functional Materials : Indole and its derivatives are known to possess interesting photophysical properties. creative-proteomics.com Research into the synthesis of polymers or oligomers incorporating the Indolin-7-ylmethanamine unit could lead to the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Bioconjugation and Chemical Probes : The primary amine group can be used to covalently attach the indoline scaffold to biomolecules, such as proteins or nucleic acids. This could be used to develop chemical probes to study biological processes or to create targeted drug delivery systems.

Q & A

Q. What are the recommended synthetic routes for Indolin-7-ylmethanamine hydrochloride, and how do reaction conditions influence purity and yield?

Synthesis typically involves cyclization of indole derivatives with methylamine under controlled temperatures (e.g., 60–80°C) in solvents like ethanol or dichloromethane. Catalyst selection (e.g., Lewis acids) and stoichiometric ratios of reagents significantly impact yield, with excess hydrochloric acid used to stabilize the hydrochloride salt . Purification via recrystallization or chromatography (silica gel, eluent: methanol/dichloromethane) enhances purity (>95% by GC or HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C-NMR : Confirms structural integrity by verifying resonance peaks for the indoline core, methanamine group, and chloride counterion .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z ≈ 182.65 g/mol for the free base) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹) .

Q. How does the hydrochloride salt form affect solubility and stability compared to the free base?

The hydrochloride salt improves aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., dissolved in PBS or DMSO). Stability studies (TGA/DSC) show decomposition temperatures >200°C, with hygroscopicity requiring storage in desiccators at 2–8°C .

Q. What preliminary biological assays are recommended to explore its bioactivity?

Initial screens include:

  • Enzyme inhibition assays : Dose-response curves (IC₅₀) for targets like monoamine oxidases .
  • Receptor binding studies : Radioligand displacement assays (e.g., serotonin receptors) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines or animal models to confirm target specificity .
  • Orthogonal assays : Combine SPR (surface plasmon resonance) with cellular viability assays to distinguish direct binding from off-target effects .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables like solvent choice (DMSO vs. water) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug modification : Introduce ester or amide groups to enhance bioavailability .
  • Co-solvent systems : Use cyclodextrins or liposomal formulations to improve blood-brain barrier penetration .
  • Metabolic stability assays : Liver microsome studies to identify major metabolites via LC-MS/MS .

Q. How should researchers address discrepancies in synthetic yields reported across literature?

  • Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction termination times .
  • Scale-up protocols : Apply QbD (Quality by Design) principles to adjust parameters (e.g., stirring rate, inert atmosphere) for reproducibility .

Q. What computational methods predict this compound’s interaction with novel targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to simulate binding poses .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories in GROMACS .

Q. How can inter-laboratory variability in NMR data be minimized?

  • Standardized protocols : Use deuterated solvents (DMSO-d₆ or CDCl₃) and internal standards (TMS) .
  • Collaborative calibration : Share raw data files (e.g., JCAMP-DX format) for cross-validation .

Q. What comparative studies are needed to differentiate this compound from structural analogs?

  • SAR (Structure-Activity Relationship) analysis : Test analogs with substituents at the indoline 3-position or modified amine groups .
  • Thermodynamic solubility : Compare salt forms (e.g., hydrochloride vs. sulfate) in biorelevant media (FaSSIF/FeSSIF) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°CHigher temps risk decomposition
SolventEthanol/DCMPolarity affects cyclization
CatalystZnCl₂ (0.1 eq)Accelerates amine coupling

Q. Table 2. Biological Assay Conditions

Assay TypeBuffer/MediumDetection MethodReference
MAO-B InhibitionPBS (pH 7.4)Fluorescence (kynuramine assay)
Cellular UptakeHBSS + 1% FBSLC-MS quantification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.